SB-237376

Cardiac Electrophysiology Antiarrhythmic Drug Development Ion Channel Pharmacology

SB-237376 (179258-62-9) combines IKr inhibition (IC50: 0.42 μM) with use-dependent ICa,L blockade, offering a self-limited APD prolongation that minimizes proarrhythmic risk compared to selective IKr blockers like dofetilide or dl-sotalol. This dual mechanism is crucial for translational studies on torsadogenic liability and species-specific cardiac repolarization reserve. Choose this compound to explore how concomitant L-type calcium channel blockade confers an intrinsic safety margin, and as a validated benchmark for profiling novel dual ion channel modulators.

Molecular Formula C20H26ClN3O5
Molecular Weight 423.9 g/mol
CAS No. 179258-62-9
Cat. No. B1680817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-237376
CAS179258-62-9
SynonymsN-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide
SB 235375
SB-235375
SB235375
Molecular FormulaC20H26ClN3O5
Molecular Weight423.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC.Cl
InChIInChI=1S/C20H25N3O5.ClH/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26;/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24);1H
InChIKeyQLUVAVFNMRXIIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SB-237376 (CAS 179258-62-9): A Dual Potassium/Calcium Channel Blocker with Lower Proarrhythmic Risk Profile


SB-237376 (CAS 179258-62-9) is a benzamide derivative that functions as a dual potassium and calcium channel blocker, distinct from selective 5-HT2C antagonists [1]. The compound inhibits the rapidly activating delayed rectifier potassium current I(Kr) with an IC50 of 0.42 μM and use-dependently blocks L-type calcium current I(Ca,L) at high concentrations [1]. This dual ion channel modulation profile forms the mechanistic basis for its antiarrhythmic efficacy while conferring a lower proarrhythmic risk compared to pure IKr blockers such as dl-sotalol [1].

Why Pure IKr Blockers Cannot Substitute for SB-237376's Dual-Channel Profile


Generic substitution among antiarrhythmic agents is pharmacologically untenable due to divergent ion channel selectivity and resultant proarrhythmic liability. While dofetilide and dl-sotalol act as pure IKr blockers with high proarrhythmic potential, SB-237376 exhibits self-limited action potential duration prolongation via simultaneous I(Ca,L) blockade at elevated concentrations [1][2]. This dual mechanism prevents excessive QT interval prolongation and reduces the incidence of early afterdepolarizations—critical differentiators in experimental models [1]. Substitution with a selective IKr blocker would eliminate this built-in safety mechanism and may increase torsadogenic risk.

SB-237376 Quantitative Differentiation: Head-to-Head Evidence Versus Comparator Compounds


IKr Inhibition Potency: SB-237376 vs. Clinical Class III Antiarrhythmics

SB-237376 inhibits IKr with an IC50 of 0.42 μM, placing it intermediate in potency between dofetilide (IC50: 0.001–0.002 μM) and sotalol (IC50: 5.1–7.2 mM) [1][2][3][4]. This moderate IKr blockade, combined with L-type calcium channel antagonism at higher concentrations, yields a distinct electrophysiologic profile not achievable with either high-potency selective IKr blockers or weak non-selective agents.

Cardiac Electrophysiology Antiarrhythmic Drug Development Ion Channel Pharmacology

Proarrhythmic Risk Scoring: SB-237376 vs. dl-Sotalol in Rabbit Ventricular Wedge

Using a composite scoring system based on QT interval prolongation, transmural dispersion of repolarization (TDR), and early afterdepolarization (EAD) induction in rabbit ventricular wedge preparations, SB-237376 was predicted to have a lower proarrhythmic risk than dl-sotalol [1]. SB-237376 induced phase-2 EADs in 5 of 6 rabbit wedge preparations at 3 μM, while canine wedge preparations exhibited no EADs, demonstrating species-dependent safety margins [1].

Cardiac Safety Pharmacology Torsades de Pointes Proarrhythmia Assessment

L-Type Calcium Current Blockade: Self-Limiting Mechanism Absent in Pure IKr Blockers

Unlike dofetilide or dl-sotalol, which act solely as IKr blockers, SB-237376 use-dependently blocks L-type calcium current I(Ca,L) at high concentrations [1]. This secondary mechanism limits excessive action potential duration prolongation and QT interval increases, contributing to the compound's lower proarrhythmic liability [1][2]. The concentration-dependent prolongation of APD by SB-237376 is bell-shaped, with maximal effects observed at 1–3 μM, a pattern not observed with pure IKr blockers [1].

Cardiac Ion Channels Action Potential Duration Antiarrhythmic Mechanism

Concentration-Dependent APD Prolongation: Bell-Shaped Response Differentiates from Linear IKr Blockers

SB-237376 produces a bell-shaped concentration-response curve for action potential duration (APD) prolongation, with maximal effect at 1–3 μM [1]. This contrasts with pure IKr blockers like dofetilide, which exhibit monotonic APD prolongation with increasing concentration, escalating proarrhythmic risk. The bell-shaped response arises from the opposing influences of IKr inhibition (prolonging APD) and I(Ca,L) blockade (shortening APD) at higher concentrations [1].

Action Potential Duration Cardiac Repolarization Electrophysiology

Species-Dependent EAD Induction: Rabbit vs. Canine Wedge Preparations

At 3 μM, SB-237376 induced phase-2 early afterdepolarizations (EADs) in 5 of 6 rabbit ventricular wedge preparations, but in 0 of 6 canine wedge preparations [1]. This species-dependent response contrasts with the more uniform proarrhythmic liability observed with dl-sotalol across species [1]. The difference is attributed to larger drug-induced increases in APD, QT interval, and transmural dispersion of repolarization in rabbit versus canine myocardium [1].

Species-Specific Pharmacology Proarrhythmia Early Afterdepolarizations

Optimal Experimental Use Cases for SB-237376 in Cardiac Electrophysiology Research


Cardiac Safety Pharmacology: Differentiating Pure IKr Block from Dual-Channel Effects

Use SB-237376 as a tool compound to investigate the protective role of concomitant L-type calcium channel blockade against IKr inhibitor-induced proarrhythmia. The compound's bell-shaped APD response and lower proarrhythmic risk score relative to dl-sotalol [1] make it ideal for studies examining the mechanistic basis of torsadogenic liability reduction. Compare directly with dofetilide (pure IKr blocker) in rabbit ventricular wedge preparations to quantify differences in TDR and EAD incidence [1].

Species-Comparative Arrhythmia Modeling: Rabbit vs. Canine Myocardial Repolarization

Leverage SB-237376's species-dependent EAD induction profile (5/6 rabbit vs. 0/6 canine wedge preparations at 3 μM) [1] to explore interspecies differences in cardiac repolarization reserve and ion channel expression. This application is particularly valuable for translational research groups validating preclinical models of drug-induced long QT syndrome and for CROs conducting species-specific cardiac risk assessment.

Mechanistic Studies of Use-Dependent Ion Channel Blockade

Employ SB-237376 to dissect the functional consequences of use-dependent L-type calcium current blockade superimposed on constitutive IKr inhibition. The compound's IKr IC50 of 0.42 μM and its use-dependent I(Ca,L) blockade at higher concentrations [1] provide a well-characterized pharmacological tool for examining how dual-channel modulation influences action potential morphology, refractoriness, and arrhythmia vulnerability in isolated myocyte preparations.

Antiarrhythmic Drug Discovery: Benchmarking Novel Dual-Channel Candidates

Utilize SB-237376 as a reference standard for profiling novel antiarrhythmic compounds that combine potassium and calcium channel blocking activities. Its established electrophysiologic parameters—including IKr IC50, bell-shaped APD concentration-response, and proarrhythmic risk scoring relative to dl-sotalol [1]—provide a validated benchmark for assessing the efficacy and safety margins of new chemical entities in the dual ion channel modulator class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-237376

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.